

# Technical Guide to the Spectroscopic Data of Boc-D-4-aminomethylphenylalanine Derivatives

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## Compound of Interest

Compound Name: *Boc-D-4-aminomethylphe(Boc)*

Cat. No.: *B15248527*

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Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental spectroscopic data (NMR, IR, Mass Spectrometry) for the specifically requested compound, **Boc-D-4-aminomethylphe(Boc)**, is not readily available in public scientific databases or literature. This guide provides a detailed overview of the available data for the closest structural analogue, Fmoc-4-(Boc-aminomethyl)-D-phenylalanine, and presents representative spectroscopic data from a related parent compound, N-(tert-Butoxycarbonyl)-L-phenylalanine, to serve as a reference.

## Physicochemical Properties of Fmoc-4-(Boc-aminomethyl)-D-phenylalanine

While spectroscopic data is scarce, the physicochemical properties of the N-Fmoc protected version of the target molecule are well-documented. This compound is the most relevant analogue for which information is available.

Property	Value
IUPAC Name	(2R)-2-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]propanoic acid
Synonyms	Fmoc-D-Phe(4-CH <sub>2</sub> NHBoc)-OH, Fmoc-p-(Boc-aminomethyl)-D-Phe-OH
CAS Number	268731-06-2
Molecular Formula	C <sub>30</sub> H <sub>32</sub> N <sub>2</sub> O <sub>6</sub>
Molecular Weight	516.59 g/mol
Appearance	White powder

## Representative Spectroscopic Data: N-(tert-Butoxycarbonyl)-L-phenylalanine

To provide a practical spectroscopic reference, data for N-(tert-Butoxycarbonyl)-L-phenylalanine (Boc-L-Phe-OH) is presented below. This compound shares the core Boc-protected amino acid structure but is the L-enantiomer and lacks the 4-aminomethyl group.

## Mass Spectrometry Data

The following table summarizes the key mass-to-charge ratios (m/z) observed in the mass spectrum of Boc-L-Phe-OH.

Ion	Observed m/z
[M+H] <sup>+</sup>	266.1
[M+Na] <sup>+</sup>	288.1
[M-H] <sup>-</sup>	264.1

## Infrared (IR) Spectroscopy Data

The table below lists the major absorption bands and their corresponding functional group assignments for Boc-L-Phe-OH.

Wavenumber (cm <sup>-1</sup> )	Functional Group Assignment
3300-2500	O-H stretch (Carboxylic acid)
~3300	N-H stretch (Amide)
~2980	C-H stretch (Aliphatic)
~1710	C=O stretch (Carboxylic acid & Urethane)
~1520	N-H bend (Amide II)
~1160	C-O stretch (Urethane)

## Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The <sup>1</sup>H NMR spectral data for Boc-L-Phe-OH is provided below. The spectrum is typically recorded in a deuterated solvent like CDCl<sub>3</sub> or DMSO-d<sub>6</sub>.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~1.4	Singlet	9H	(CH <sub>3</sub> ) <sub>3</sub> C- (Boc group)
~3.1	Multiplet	2H	β-CH <sub>2</sub> (Phenylalanine side chain)
~4.5	Multiplet	1H	α-CH (Phenylalanine backbone)
~5.1	Doublet	1H	N-H (Amide)
~7.3	Multiplet	5H	Aromatic protons (Phenyl ring)
~10.0	Broad Singlet	1H	O-H (Carboxylic acid)

## General Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed.

### Mass Spectrometry (Electrospray Ionization - ESI)

- **Sample Preparation:** A dilute solution of the analyte is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile, or a mixture with water). Acid or base may be added to promote ionization.
- **Instrumentation:** The solution is infused into the ESI source of a mass spectrometer.<sup>[1]</sup> A high voltage is applied to the capillary tip, generating a fine spray of charged droplets.<sup>[1][2]</sup>
- **Ionization:** A heated desolvation gas (typically nitrogen) is used to evaporate the solvent from the droplets.<sup>[1]</sup> As the droplets shrink, the charge density increases, leading to the ejection of gas-phase analyte ions.<sup>[2]</sup>
- **Analysis:** The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio and detected.

### Fourier-Transform Infrared (FT-IR) Spectroscopy

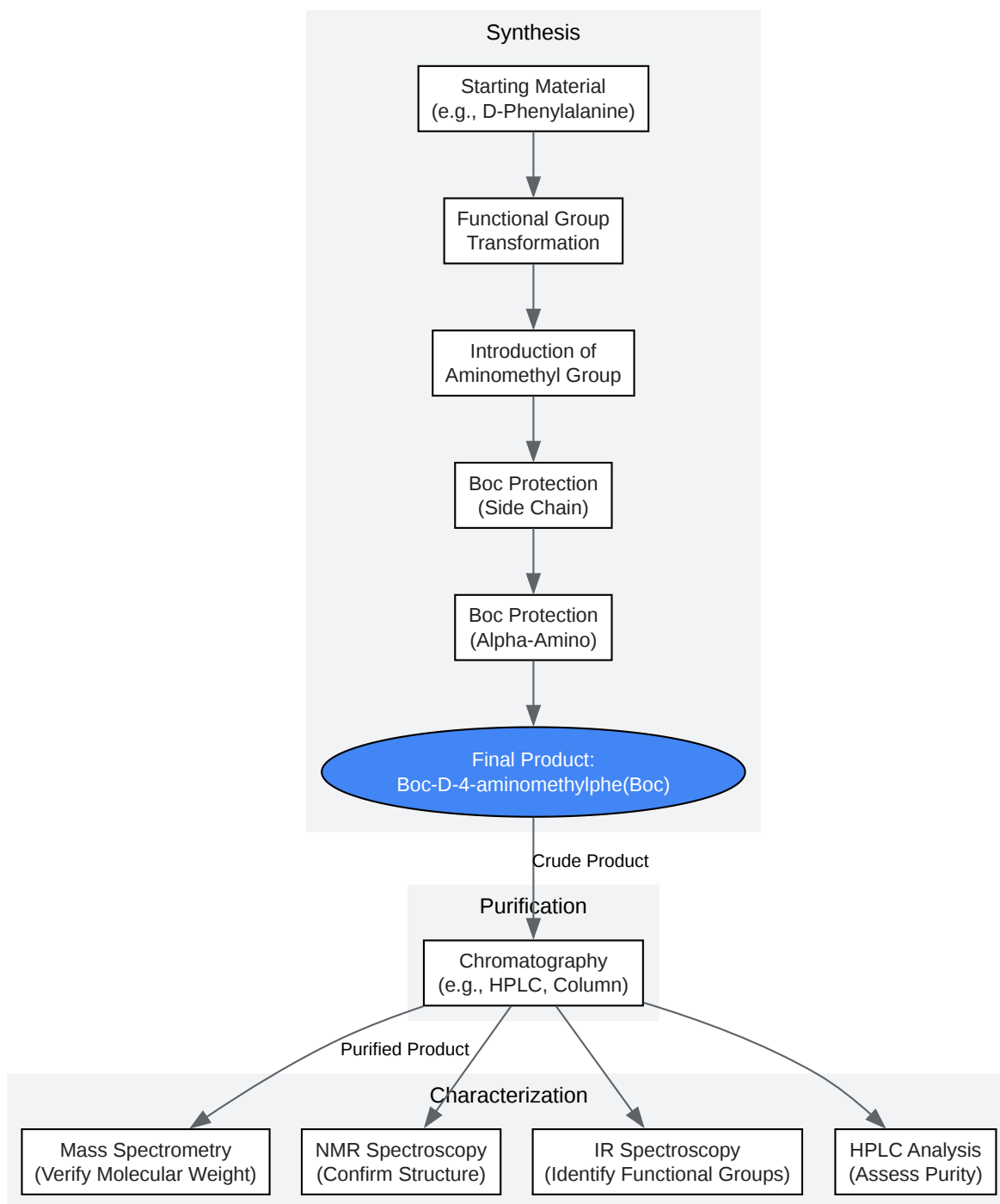
- **Sample Preparation (Solid):** For solid samples, the KBr pellet method is common.<sup>[3]</sup> A small amount of the sample (1-2 mg) is finely ground with ~100 mg of dry KBr powder.<sup>[3]</sup> The mixture is then pressed under high pressure to form a transparent pellet.<sup>[3]</sup> Alternatively, a thin film can be cast from a solution onto an IR-transparent plate.<sup>[4][5]</sup>
- **Background Spectrum:** A background spectrum of the empty sample compartment (or a blank KBr pellet) is recorded to correct for atmospheric and instrumental interferences.<sup>[6]</sup>
- **Sample Analysis:** The prepared sample is placed in the instrument's sample holder.<sup>[4][7]</sup> The sample is irradiated with a broad range of infrared frequencies, and the transmitted light is measured by a detector.<sup>[6][7]</sup>
- **Data Processing:** The instrument's software performs a Fourier transform on the raw data to generate the final IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in a thin glass NMR tube.<sup>[8]</sup> The deuterated solvent is used to avoid a large interfering solvent signal in the  $^1\text{H}$  NMR spectrum.<sup>[8]</sup>
- **Instrumentation:** The NMR tube is placed in a spinner and inserted into the core of the NMR spectrometer, which contains a powerful superconducting magnet.<sup>[8]</sup><sup>[9]</sup>
- **Data Acquisition:** The sample is spun to average out magnetic field inhomogeneities. The instrument subjects the sample to a strong external magnetic field, causing the atomic nuclei with spin to align in specific spin states.<sup>[9]</sup><sup>[10]</sup> The sample is then irradiated with radiofrequency pulses, which excite the nuclei.<sup>[9]</sup> As the nuclei relax back to their ground state, they emit a signal that is detected by receiver coils.<sup>[8]</sup><sup>[9]</sup>
- **Data Processing:** The detected signal (Free Induction Decay) is converted into a frequency-domain spectrum via a Fourier transform, resulting in the familiar NMR spectrum of chemical shift versus intensity.

## General Workflow for Synthesis and Characterization

The synthesis of a protected amino acid derivative like **Boc-D-4-aminomethylphe(Boc)** typically involves a multi-step process, followed by rigorous characterization to confirm its identity and purity.



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Caption: General workflow for the synthesis and characterization of a protected amino acid derivative.

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## References

- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. eng.uc.edu [eng.uc.edu]
- 6. jascoinc.com [jascoinc.com]
- 7. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
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Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)